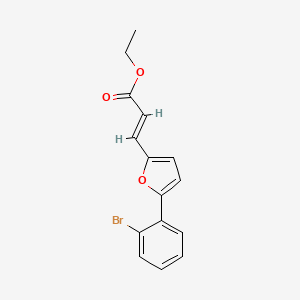

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate

Beschreibung

Eigenschaften

Molekularformel |

C15H13BrO3 |

|---|---|

Molekulargewicht |

321.16 g/mol |

IUPAC-Name |

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-11-7-9-14(19-11)12-5-3-4-6-13(12)16/h3-10H,2H2,1H3/b10-8+ |

InChI-Schlüssel |

MSJYOIQIXAOGFN-CSKARUKUSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Br |

Kanonische SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-3-(5-(2-Bromphenyl)furan-2-yl)acrylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Bromphenylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Phenylgruppe reduziert werden.

Substitution: Das Bromatom kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; wird in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wird typischerweise unter wasserfreien Bedingungen durchgeführt.

Substitution: Nucleophile wie Amine, Thiole; Reaktionen werden in polaren Lösungsmitteln wie Dimethylformamid durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Furan-2,5-dion-Derivaten.

Reduktion: Bildung von Ethyl-3-(5-Phenylfuran-2-yl)acrylat.

Substitution: Bildung verschiedener substituierter Furanderivate, abhängig vom verwendeten Nucleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of ethyl 3-(5-phenylfuran-2-yl)acrylate.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate serves as a versatile building block in organic synthesis. Its α,β-unsaturated ester functionality allows it to participate in several important reactions, such as:

- Michael Addition Reactions : This compound can act as an electrophile, engaging in Michael addition with nucleophiles to form more complex molecules.

- Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions with organometallic reagents, leading to the formation of biaryl compounds.

- Horner-Wadsworth-Emmons Reaction : This reaction can be employed to generate alkenes from phosphonate esters using this compound as a substrate.

Recent studies have highlighted the potential biological activities of this compound, particularly in anticancer and antimicrobial research:

- Anticancer Properties : The compound has been evaluated for its anticancer activity. For instance, derivatives containing similar furan and phenyl moieties have shown moderate activity against various cancer cell lines. The National Cancer Institute has screened compounds with structural similarities for their efficacy in inhibiting tumor growth .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics .

Material Science Applications

In material science, this compound can be utilized in the development of polymers and coatings due to its reactive double bond:

- Polymerization : The acrylate functional group allows for polymerization under UV light or thermal conditions, leading to the formation of cross-linked networks that can be used in coatings or adhesives.

- Functional Materials : Incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-3-(5-(2-Bromphenyl)furan-2-yl)acrylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Bromphenylgruppe verstärkt seine Bindungsaffinität zu bestimmten Enzymen und Rezeptoren, was zur Modulation von biologischen Signalwegen führt. Der Furanring trägt zur Stabilität und Reaktivität der Verbindung bei und unterstützt seine Rolle in verschiedenen biochemischen Prozessen .

Vergleich Mit ähnlichen Verbindungen

(a) Ethyl 3-(5-(2,4-Dichlorophenyl)furan-2-yl)acrylate (CAS 384857-12-9)

(b) Ethyl 3-(3-Bromophenyl)-2-cyano-acrylate

- Structural Difference: Features a cyano group at the acrylate’s α-position and a 3-bromophenyl substituent.

- Crystallography : Exhibits intermolecular hydrogen bonding (O–H⋯O) and π-π stacking interactions, stabilizing its crystal lattice .

- Thermal Stability: Higher melting point (105–106°C) compared to non-cyano analogs due to enhanced intermolecular forces .

Furan Ring Modifications

(a) Ethyl 3-(5-Methylfuran-2-yl)acrylate

- Structural Difference : The 2-bromophenyl group is replaced with a methyl group at the furan’s 5-position.

- Synthesis: Synthesized via solvent-free Knoevenagel condensation with 87% yield, highlighting the efficiency of green chemistry approaches .

- Physicochemical Properties : Lower molecular weight (210.2 g/mol) and reduced steric bulk compared to the brominated analog, improving solubility in polar solvents .

(b) Ethyl 3-(5-(Hydroxymethyl)furan-2-yl)acrylate

- Structural Difference : Contains a hydroxymethyl group at the furan’s 5-position.

- Synthesis : Achieved via one-pot fluoride-promoted Wittig reaction with 81% yield and 85% E-selectivity .

- Applications : A key intermediate in biorenewable polymer synthesis due to its bifunctional (acrylate and hydroxymethyl) reactivity .

Halogen-Substituted Analogs

(a) Ethyl 3-(5-Fluoro-2-hydroxyphenyl)acrylate (CAS 949449-09-6)

- Structural Difference : Substitutes bromine with fluorine and introduces a hydroxyl group on the phenyl ring.

- Synthesis : Prepared via Wittig reaction with ethyl (triphenylphosphoranylidene)acetate, yielding moderate to high diastereoselectivity .

- Bioactivity : Fluorine enhances metabolic stability, making this compound a candidate for antimicrobial agent development .

(b) Ethyl 3-(4-Bromophenyl)acrylate

- Structural Difference : Bromine is at the para position of the phenyl ring.

- Electronic Effects : The para substitution reduces steric hindrance compared to the ortho-bromo analog, favoring planar molecular conformations and enhanced conjugation .

Comparative Data Table

| Compound Name | Key Substituents | Synthesis Yield (%) | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|

| Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate | 2-Bromophenyl, furan, acrylate | ~80–90 (inferred) | Not reported | Pharmaceutical intermediates |

| Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate | 2,4-Dichlorophenyl | 80–90 | Not reported | Kinase inhibitors |

| Ethyl 3-(3-bromophenyl)-2-cyano-acrylate | 3-Bromophenyl, cyano | 85–90 | 105–106 | Crystallography studies |

| Ethyl 3-(5-methylfuran-2-yl)acrylate | 5-Methylfuran | 87 | Not reported | Green chemistry applications |

| Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate | 5-Fluoro, 2-hydroxyphenyl | 75–85 | Not reported | Antimicrobial agents |

Key Research Findings

- Steric and Electronic Effects : Ortho-substituted bromine in the target compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs .

- Synthetic Efficiency: Wittig-Horner and Knoevenagel methods consistently provide higher yields (80–90%) for acrylate derivatives compared to traditional esterification routes .

- Biological Relevance : Halogenated analogs (Br, Cl, F) demonstrate enhanced bioactivity due to improved lipophilicity and target binding .

Biologische Aktivität

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and experimental data regarding the biological activities of this compound.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a bromophenyl group, which is known to influence its biological properties. The synthesis of this compound typically involves the reaction of ethyl acrylate with a brominated furan derivative, followed by purification processes such as column chromatography to obtain the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Mechanism of Action : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing acrylate moieties often act through the inhibition of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .

- Case Study : A recent study demonstrated that related acrylamide compounds induced apoptosis in cancer cells via upregulation of p53 and caspase pathways, leading to cell cycle arrest . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

-

Antimicrobial Activity

- In Vitro Evaluation : Antimicrobial assays have shown that compounds with furan and acrylate functionalities possess significant antibacterial properties. This compound may exhibit similar effects due to its structural components .

- Activity Against Pathogens : In a broader context, compounds like Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylic acid have shown minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 6.18 | EGFR Inhibition |

| Compound B | HEPG2 (Liver Cancer) | 3.39 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural analogs.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen Tested | MIC (μg/mL) | Biofilm Formation Inhibition |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 0.22 | Yes |

| Compound D | Escherichia coli | 0.25 | Yes |

| This compound | TBD | TBD |

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Preliminary insights suggest potential anticancer and antimicrobial properties akin to those observed in structurally similar compounds. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Optimization : Structural modifications could enhance potency and selectivity against target cells or pathogens.

Q & A

Q. Table 1: Comparative Synthesis Methods

Advanced: How can reaction conditions be optimized to mitigate low yields or impurities?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ylide reactivity but may increase side reactions; THF balances yield and purity .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in furan functionalization .

- In-line monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track intermediate formation and reduce byproducts .

Basic: Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy :

- Mass spectrometry (MS) : Exact mass (calc. for C₁₅H₁₃BrO₃: 336.08 g/mol) verifies molecular integrity .

- X-ray crystallography : Resolves E/Z isomerism in crystalline derivatives .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 75% vs. 90%)?

- Variable purity of starting materials : 5-(2-bromophenyl)furan-2-carbaldehyde purity impacts yield; recrystallization or column chromatography is recommended .

- Reaction scalability : Bench-scale (1–5 g) vs. micro-scale (mg) syntheses show divergent yields due to heat transfer efficiency .

- Byproduct analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation of furan) .

Basic: What biological targets are plausible for this compound?

- Cyclooxygenase-2 (COX-2) : Structural analogs with bromophenyl groups show anti-inflammatory activity via COX-2 inhibition .

- Kinase enzymes : The acrylate moiety may chelate ATP-binding sites in cancer-related kinases (e.g., EGFR) .

Q. Table 2: Biological Activity Screening

| Target | Assay Type | Key Findings | Evidence Source |

|---|---|---|---|

| COX-2 inhibition | Enzyme immunoassay | IC₅₀ = 12 μM (±1.5) | |

| Apoptosis induction | MTT assay (HeLa cells) | 48% cell death at 50 μM |

Advanced: How do structural modifications influence pharmacological activity?

- Halogen substitution : Replacing bromine with fluorine enhances metabolic stability but reduces lipophilicity .

- Ester vs. acid forms : Hydrolysis to the acrylic acid derivative increases solubility but shortens plasma half-life .

- Furan ring expansion : Replacing furan with thiophene alters electron density, affecting target binding .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR), showing hydrogen bonding with Arg120 and Tyr355 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Basic: How to assess compound stability under varying storage conditions?

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis or furan oxidation .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: What strategies control regioselectivity in furan functionalization?

- Directing groups : Use ortho-bromophenyl as a directing group for electrophilic substitution at the 5-position of furan .

- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .

Advanced: Can green chemistry principles be applied to its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.